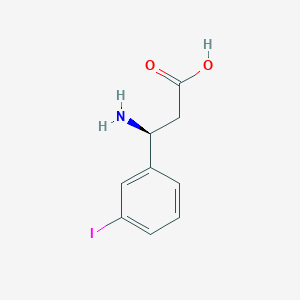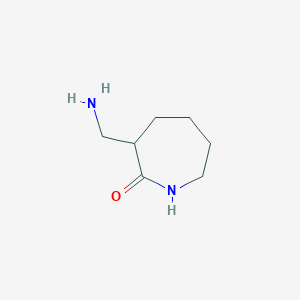
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a propan-2-amine moiety. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 1-ethylpyrrolidine with propan-2-amine under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
- N-[(1-ethylpyrrolidin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine
- 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
Comparison: 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
1-(1-ethylpyrrolidin-2-yl)propan-2-amine |
InChI |
InChI=1S/C9H20N2/c1-3-11-6-4-5-9(11)7-8(2)10/h8-9H,3-7,10H2,1-2H3 |
Clé InChI |
YSMUEUXVPJLRCY-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



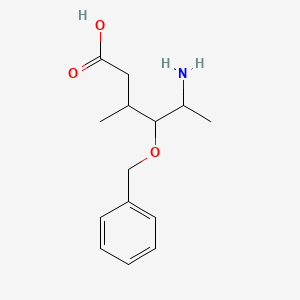
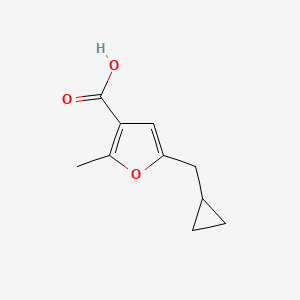
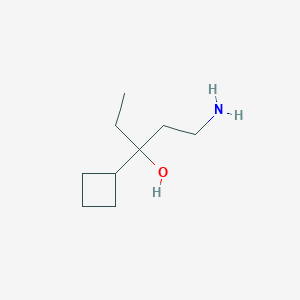
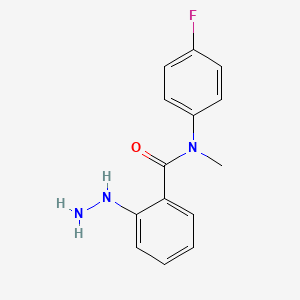
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
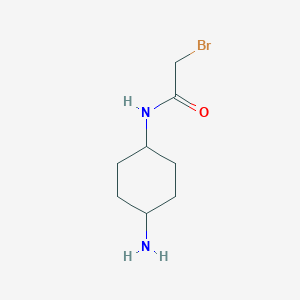
![5-{[(Benzyloxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B13187738.png)
![Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187740.png)
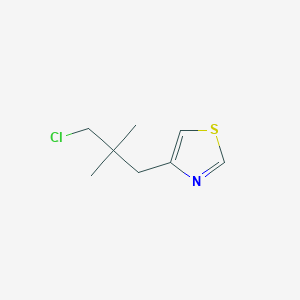
![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid](/img/structure/B13187748.png)
